molecular formula C10H9ClN4O B1489655 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one CAS No. 103263-80-5

6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one

Cat. No. B1489655
M. Wt: 236.66 g/mol
InChI Key: XEDPAAILTLUQFX-UHFFFAOYSA-N
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Description

The compound “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” are not available, similar compounds have been synthesized through various methods. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific structural data for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” is not available .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. While specific reactions involving “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” are not available, similar compounds have been involved in various reactions. For example, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific physical and chemical properties for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” are not available .

Scientific Research Applications

  • Scientific Field: Biological Potential of Indole Derivatives

    • Application Summary : Indole derivatives, which may include compounds similar to “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, antiviral activity might be tested using viral cultures, while anti-inflammatory activity might be tested using animal models of inflammation .
    • Results or Outcomes : The results or outcomes would also depend on the specific biological activity being targeted. For example, compounds might show a certain percentage of inhibition of viral replication or inflammation .
  • Scientific Field: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

    • Application Summary : Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, a compound that might be structurally similar to “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one”, has been used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives .
    • Methods of Application : This compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .
    • Results or Outcomes : The reactions resulted in moderate to high yields (48–78%) of the desired pyrano[2,3-d]pyrimidine derivatives .
  • Scientific Field: Antiviral Activity

    • Application Summary : Certain indole derivatives, which may include compounds similar to “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one”, have been reported as antiviral agents .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific virus being targeted. For example, the inhibitory activity against influenza A might be tested using viral cultures .
    • Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Scientific Field: Anti-Inflammatory Activity

    • Application Summary : Compounds 4-(2-amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific inflammation model being used. For example, paw edema might be induced in an animal model, and the compounds would be administered to see if they reduce the inflammation .
    • Results or Outcomes : The compounds showed significant inhibition of inflammation, with percentages ranging from 76.6% to 88.2% .
  • Scientific Field: Antitumor Activity

    • Application Summary : Pyrano[2,3-d]pyrimidines, which may include compounds similar to “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one”, have been reported to demonstrate antitumor activities .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific tumor being targeted. For example, the inhibitory activity against a specific type of cancer might be tested using cancer cell cultures .
    • Results or Outcomes : The results or outcomes would also depend on the specific tumor being targeted. For example, compounds might show a certain percentage of inhibition of tumor growth .
  • Scientific Field: Antimicrobial Activity

    • Application Summary : Certain indole derivatives, which may include compounds similar to “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one”, have been reported as antimicrobial agents .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific microorganism being targeted. For example, the inhibitory activity against a specific type of bacteria or fungi might be tested using microbial cultures .
    • Results or Outcomes : The results or outcomes would also depend on the specific microorganism being targeted. For example, compounds might show a certain percentage of inhibition of microbial growth .

Safety And Hazards

The safety and hazards of a compound are determined through toxicological studies. While specific safety and hazard data for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” is not available, similar compounds have been studied for their biological activities, which can provide some insight into potential safety and hazards .

Future Directions

The future directions in the study of “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. This could lead to the development of new pharmaceutical drugs and therapeutic strategies .

properties

IUPAC Name

4-amino-2-(4-chloroanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)13-10-14-8(12)5-9(16)15-10/h1-5H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDPAAILTLUQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CC(=O)N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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